3-(1,3-benzothiazol-2-yl)-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one
Description
3-(1,3-Benzothiazol-2-yl)-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one is a coumarin-based hybrid molecule combining a benzothiazole moiety and a 4-fluorobenzyloxy substituent. This compound is structurally tailored for applications in medicinal chemistry, particularly as a fluorescent probe or therapeutic agent, owing to the coumarin scaffold’s inherent photophysical properties and the benzothiazole’s role in target binding .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-[(4-fluorophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FNO3S/c24-16-8-5-14(6-9-16)13-27-17-10-7-15-11-18(23(26)28-20(15)12-17)22-25-19-3-1-2-4-21(19)29-22/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEURZBNAEAZQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=CC=C(C=C5)F)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one , often referred to as a benzothiazole derivative, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H14FNO3S
- Molecular Weight : 405.43 g/mol
- CAS Number : 315237-55-9
Structure
The structure of the compound features a chromenone core linked to a benzothiazole moiety and a fluorobenzyl ether group. This unique combination is thought to contribute to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that benzothiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against five human cancer cell lines using a crystal violet microtiter plate assay. The results showed IC50 values ranging from 0.04 µM to 15.66 µM, indicating potent activity against tumor cells .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound appears to interfere with cellular signaling pathways that promote proliferation.
- Induction of Apoptosis : It may induce programmed cell death in cancer cells, contributing to its efficacy as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation . This dual activity makes it a candidate for further exploration in treating inflammatory diseases.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzothiazole derivatives, including our compound of interest, on human cancer cell lines such as DAN-G and A-427. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics .
Study 2: Mechanistic Insights
Another research investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing that treatment with the compound led to G1 phase arrest and increased levels of apoptotic markers .
Comparative Analysis of Related Compounds
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|
| Compound A | 0.04 µM | Moderate |
| Compound B | 0.15 µM | High |
| This compound | 0.10 µM | Significant |
This table summarizes the comparative efficacy of related compounds, highlighting the potency of our compound as both an anticancer and anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Structural and Functional Analysis
Halogen Substituent Effects: The 4-fluorobenzyloxy derivative exhibits moderate lipophilicity (logP ~3.5 estimated) compared to the 4-chlorobenzyloxy analog (logP ~4.1) due to chlorine’s larger atomic radius and polarizability . The fluorine atom’s electronegativity may enhance target binding via dipole interactions, whereas chlorine’s size could improve membrane penetration.
Substituent Bulk and Conjugation :
- Cinnamyloxy () extends π-conjugation, shifting fluorescence emission to longer wavelengths (~450 nm vs. ~420 nm for the fluorobenzyl derivative) .
- Methoxy () reduces steric hindrance, favoring interactions with planar binding sites (e.g., DNA intercalation).
Biological Activity :
- The 4-fluorobenzyloxy compound’s bioactivity is hypothesized to involve kinase or protease inhibition, similar to imidazo-thiazole derivatives ().
- Acetamide-linked BC15 () demonstrates utility in fluorescence imaging, leveraging coumarin’s quantum yield (Φ ~0.6) for cellular tracking.
Synthetic Routes :
- Williamson ether synthesis is common for introducing benzyloxy groups (e.g., K2CO3-mediated coupling of 4-fluorobenzyl bromide with 7-hydroxycoumarin precursors) .
- Fluorinated intermediates (e.g., 4-fluorobenzyl bromide) require anhydrous conditions to avoid hydrolysis .
Pharmacological and Physicochemical Properties
Key Research Findings
- Anticancer Potential: The 4-fluorobenzyl derivative’s benzothiazole moiety may inhibit midkine (MDK) growth factor, a target in non-small cell lung cancer .
- Antimicrobial Activity : Chlorobenzyl and trifluoromethyl analogs show enhanced activity against Gram-positive bacteria due to increased lipophilicity .
- Crystallography : SHELX programs () validate the planar coumarin-benzothiazole core, with substituents influencing crystal packing via C-H···O/N interactions .
Q & A
Q. What are the common synthetic routes for preparing 3-(1,3-benzothiazol-2-yl)-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one?
The compound is typically synthesized via condensation reactions between benzothiazole derivatives and substituted chromenones. A standard method involves:
- Step 1 : Functionalization of the chromenone core at position 7 with a 4-fluorobenzyl ether group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Coupling of the benzothiazole moiety at position 3 through acid-catalyzed condensation (e.g., H₂SO₄ or PPA).
- Step 3 : Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) .
Q. How is the molecular structure of this compound characterized?
Structural validation employs:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., benzothiazole protons at δ 8.1–8.3 ppm; chromenone carbonyl at ~160 ppm).
- X-ray crystallography : SHELX programs refine crystal structures, revealing bond angles and planarity of the chromenone-benzothiazole system .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 421.1) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- LogP : ~7.2 (indicating high lipophilicity, suitable for membrane permeability studies) .
- Solubility : Soluble in chloroform and DMSO but poorly in aqueous buffers, necessitating formulation with surfactants (e.g., Cremophor EL) for in vitro assays .
- Melting point : 135–136°C (sharp melting range confirms crystallinity) .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved when testing this compound in different assays?
Discrepancies often arise from:
- Assay conditions : Variability in solvent systems (e.g., DMSO concentration >0.1% may inhibit cell viability).
- Cell line specificity : Test in multiple models (e.g., NSCLC vs. breast cancer) to identify target selectivity.
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in certain assays .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- Structure-activity relationship (SAR) studies : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups enhance kinase inhibition) or chromenone core (e.g., fluorobenzyl vs. chlorobenzyl for receptor binding).
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., MEK or EGFR kinases) and prioritize derivatives with higher predicted binding affinity .
Q. How do substituents on the benzothiazole and chromenone cores affect reactivity and bioactivity?
- Benzothiazole modifications : Introducing trifluoromethyl groups increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes .
- Chromenone substitutions : The 4-fluorobenzyl ether group improves metabolic stability compared to non-fluorinated analogs, as shown in microsomal assays .
Methodological Guidance
Q. What analytical techniques validate the compound’s purity and structural integrity?
- HPLC : Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm; purity >95% ensures reproducible biological data.
- TLC : Monitor reaction progress with silica plates (CH₂Cl₂/MeOH 9:1, Rf ~0.4).
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Q. How does the compound interact with enzymes like MEK, and what computational methods model these interactions?
- Mechanism : The benzothiazole moiety binds to the ATP pocket of MEK via π-π stacking, while the fluorobenzyl group stabilizes hydrophobic interactions.
- MD simulations : GROMACS simulations (AMBER force field) predict binding stability over 100 ns trajectories .
Q. How to address discrepancies in reported LogP values across different studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
